2-(5-CHLOROTHIOPHENE-2-SULFONAMIDO)BENZAMIDE
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Overview
Description
2-(5-Chlorothiophene-2-sulfonamido)benzamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a sulfonamide group, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-sulfonamido)benzamide typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated to produce 5-chlorothiophene.
Sulfonation: The chlorinated thiophene undergoes sulfonation using chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia to form 5-chlorothiophene-2-sulfonamide.
Coupling with Benzamide: Finally, the sulfonamide is coupled with benzamide under appropriate conditions to produce this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophene-2-sulfonamido)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines .
Scientific Research Applications
2-(5-Chlorothiophene-2-sulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-sulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: A precursor in the synthesis of 2-(5-chlorothiophene-2-sulfonamido)benzamide.
2-Chlorothiophene: Another chlorinated thiophene derivative with different applications.
Benzenesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
This compound is unique due to its combined structural features of a chlorinated thiophene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-4-2-1-3-7(8)11(13)15/h1-6,14H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSCJCJHHQXALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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